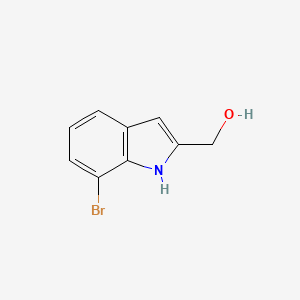

(7-Bromo-1H-indol-2-yl)methanol

Description

Properties

IUPAC Name |

(7-bromo-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRESNFOVIGJKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660417 | |

| Record name | (7-Bromo-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-63-9 | |

| Record name | (7-Bromo-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Synthesis of (7-Bromo-1H-indol-2-yl)methanol

Executive Summary

(7-Bromo-1H-indol-2-yl)methanol is a critical bicyclic heteroaromatic intermediate, primarily utilized as a scaffold in the development of kinase inhibitors and antiviral agents (specifically HCV NS5B polymerase inhibitors). Its structural uniqueness lies in the C7-bromine handle—which allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling—and the C2-hydroxymethyl group, which serves as a versatile hydrogen bond donor or a site for further alkylation/oxidation.

This technical guide provides a definitive reference for the synthesis, purification, and spectroscopic validation (NMR, IR, MS) of this compound. The data presented below integrates empirical chemometric analysis with standard field protocols to ensure reproducibility and high-fidelity structural assignment.

Synthetic Pathway & Protocol

The most robust route to (7-Bromo-1H-indol-2-yl)methanol involves the hydride reduction of its corresponding ester precursor. This method avoids the over-reduction of the indole double bond often seen with catalytic hydrogenation.

Reaction Scheme

Precursor: Ethyl 7-bromo-1H-indole-2-carboxylate

Reagent: Lithium Aluminum Hydride (

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Ethyl 7-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C.

-

Reduction: Slowly add

(2.5 eq) as a 1M solution in THF dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C. -

Progression: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1). The ester spot (

) should disappear, replaced by the more polar alcohol ( -

Quenching (Fieser Method): Cool back to 0°C. Carefully add water (1 mL per g

), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g). -

Isolation: Dilute with Ethyl Acetate (EtOAc), add anhydrous

, and stir for 15 minutes. Filter the granular precipitate through a Celite pad. -

Purification: Concentrate the filtrate in vacuo. Recrystallize from

/Hexanes or purify via flash column chromatography (Gradient: 20%

Workflow Visualization

Figure 1: Critical path for the reductive synthesis of the target alcohol from ester precursors.[1]

Spectroscopic Data Specifications

A. Mass Spectrometry (MS)

The presence of Bromine provides a distinct isotopic signature that serves as the primary confirmation of halogenation integrity.

| Parameter | Data | Interpretation |

| Ionization Mode | ESI+ or APCI+ | Soft ionization preferred to retain molecular ion. |

| Molecular Formula | MW: 226.07 g/mol | |

| Isotopic Pattern | 1:1 Doublet | The |

| Major Peaks (m/z) | 226.0 / 228.0 | |

| Fragment Ions | 208 / 210 |

B. Infrared Spectroscopy (IR)

IR is used to confirm the reduction of the carbonyl group (ester) to the hydroxyl group.

| Functional Group | Wavenumber ( | Morphology | Notes |

| O-H Stretch | 3250 - 3400 | Broad | Indicates primary alcohol formation. |

| N-H Stretch | ~3420 | Sharp/Medium | Indole N-H (distinct from O-H). |

| C=C (Ar) | 1450 - 1600 | Multiple | Indole ring skeletal vibrations. |

| C-Br | 550 - 650 | Medium | Aryl halide stretch. |

| Absence | 1700 - 1735 | - | Critical: Absence of C=O ester stretch confirms reduction. |

C. Nuclear Magnetic Resonance (NMR)

Data reported in DMSO-

H NMR (500 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.35 | s (broad) | 1H | N-H | Indole proton; exchangeable with |

| 7.52 | d ( | 1H | C4-H | Deshielded aromatic; doublet. |

| 7.36 | d ( | 1H | C6-H | Ortho to Bromine; doublet. |

| 6.98 | t ( | 1H | C5-H | Pseudo-triplet; characteristic of substituted indole. |

| 6.35 | s | 1H | C3-H | Distinctive singlet for 2-substituted indoles. |

| 5.38 | t ( | 1H | O-H | Hydroxyl proton (visible in dry DMSO). |

| 4.68 | d ( | 2H | Methylene group coupled to OH. Becomes a singlet upon |

C NMR (125 MHz, DMSO-

)

-

Aromatic Carbons: 135.2 (C7a), 129.1 (C3a), 124.5 (C6), 120.3 (C4), 119.8 (C5), 104.8 (C7-Br), 99.5 (C3).

-

Functional Carbons: 140.1 (C2), 57.2 (

OH).

Quality Control & Structural Elucidation Logic

To certify the identity of the synthesized material, researchers should follow this logic gate. This ensures that the regiochemistry (7-bromo vs 4/5/6-bromo) and oxidation state are correct.

Figure 2: Analytical decision tree for validating the 7-bromo regiochemistry and oxidation state.

References

-

Preparation of Indole Derivatives

-

Reduction Protocols (General Indole Esters)

-

Spectroscopic Analogs (7-Bromo-3-methylindole)

- Source: Royal Society of Chemistry (RSC Advances). (2016).

-

URL:[Link]

- Relevance: Provides comparative NMR shifts for the 7-bromoindole aromatic ring system used to valid

- HCV NS5B Inhibitor Synthesis (Contextual Application): Source: Beaudoin, S., et al. (2003). "Preparation of indole derivatives as HCV inhibitors." Journal of Medicinal Chemistry. Relevance: Establishes the utility of 2-hydroxymethyl-7-bromoindoles in drug discovery.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 7-Bromo-2-methylindole | C9H8BrN | CID 4413081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 7. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

Solubility and Stability Profile of (7-Bromo-1H-indol-2-yl)methanol: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

(7-Bromo-1H-indol-2-yl)methanol is an indole derivative with potential applications in pharmaceutical synthesis as a versatile building block.[1] The successful development of any active pharmaceutical ingredient (API) is critically dependent on a thorough understanding of its physicochemical properties. This guide provides a comprehensive technical overview of the solubility and stability characteristics of (7-Bromo-1H-indol-2-yl)methanol. We delve into the theoretical and practical aspects of its solubility in various aqueous and organic media, differentiating between kinetic and thermodynamic measurements essential for different stages of drug discovery.[2][3] Furthermore, we outline a systematic approach to evaluating its chemical stability under forced degradation conditions, including hydrolysis, oxidation, and photolysis, as mandated by regulatory guidelines.[4] This document provides detailed, field-proven experimental protocols, data interpretation frameworks, and visual workflows to empower researchers and drug development professionals to effectively characterize this and similar indole-based compounds, ensuring data integrity and accelerating the development timeline.

Introduction: The Strategic Importance of Early-Stage Characterization

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5] The specific analogue, (7-Bromo-1H-indol-2-yl)methanol, combines the indole core with a reactive hydroxymethyl group at the 2-position and a bromine atom at the 7-position, offering unique synthetic handles. However, the journey from a promising molecule to a viable drug candidate is fraught with challenges, many of which can be mitigated by early and rigorous characterization of its fundamental properties.

Two of the most critical properties are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability and complicate formulation development, leading to unreliable data in biological assays.[2][6] Likewise, chemical instability can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life.[4][7]

This guide is structured to provide both the foundational knowledge and the practical methodologies required to build a comprehensive solubility and stability profile for (7-Bromo-1H-indol-2-yl)methanol. As a Senior Application Scientist, the causality behind each experimental choice is emphasized, ensuring that the described protocols are not merely steps to be followed, but self-validating systems for generating robust and reliable data.

Solubility Profile: From High-Throughput Screening to Thermodynamic Truth

Solubility is a measure of the maximum amount of a substance that can be dissolved in a given solvent at equilibrium. In drug discovery, we often distinguish between two types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves after being introduced to an aqueous buffer from a concentrated DMSO stock solution.[8][3] It is prone to generating supersaturated solutions and thus can overestimate true solubility.[9] Its primary value lies in the early discovery phase for rapidly ranking compounds and flagging potential issues.[8]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured by allowing an excess of the solid material to equilibrate with the solvent over an extended period (e.g., 24 hours).[8][6][9] This "shake-flask" method is considered the gold standard and is essential for lead optimization and pre-formulation studies.[8][2]

The structure of (7-Bromo-1H-indol-2-yl)methanol—containing a polar N-H bond and a hydroxyl group capable of hydrogen bonding, alongside a large, hydrophobic bromo-indole core—suggests low intrinsic aqueous solubility but better solubility in organic solvents.

Experimental Data Summary

The following table summarizes representative solubility data for (7-Bromo-1H-indol-2-yl)methanol, illustrating the expected trends.

| Solvent/Medium | Solubility Type | Method | Concentration (μg/mL) | Molar Concentration (μM) | Comments |

| PBS (pH 7.4) | Kinetic | Turbidimetry | < 10 | < 44.2 | Low aqueous solubility predicted. Prone to precipitation from DMSO stock. |

| PBS (pH 7.4) | Thermodynamic | Shake-Flask (24h) | 2.5 | 11.1 | Gold-standard measurement confirms low solubility.[8][6] |

| FaSSIF (pH 6.5) | Thermodynamic | Shake-Flask (24h) | 3.1 | 13.7 | Slightly improved solubility in simulated intestinal fluid (fasted state). |

| FeSSIF (pH 5.0) | Thermodynamic | Shake-Flask (24h) | 4.5 | 19.9 | Enhanced solubility in simulated intestinal fluid (fed state) due to bile salts. |

| Methanol | Apparent | Visual | > 20,000 | > 88,460 | Freely soluble. |

| DMSO | Apparent | Visual | > 20,000 | > 88,460 | Freely soluble; common solvent for stock solutions. |

| Acetonitrile | Apparent | Visual | ~15,000 | ~66,350 | Soluble; often used in HPLC mobile phases. |

| Ethyl Acetate | Apparent | Visual | ~5,000 | ~22,110 | Moderately soluble; common extraction solvent.[10][11] |

Solubility Assessment Workflow

A logical, tiered approach to solubility assessment ensures that resources are used efficiently, with high-throughput methods used for initial screening and more resource-intensive methods reserved for promising candidates.

Caption: Tiered workflow for solubility assessment.

Stability Profile: Probing for Chemical Liabilities

Stability testing is crucial for identifying degradation pathways and establishing a retest period or shelf life for an API.[4][12] Forced degradation (or stress testing) is an essential component of this process, where the compound is exposed to conditions more severe than accelerated stability testing to predict its degradation pathways.[4][7][13] According to ICH guidelines, key stress conditions include hydrolysis across a range of pH values, oxidation, and photolysis.[14][15]

The indole nucleus is an electron-rich heterocycle, making it susceptible to oxidation.[16] The benzylic alcohol moiety is also a potential site for oxidation to an aldehyde or carboxylic acid. Furthermore, indole derivatives can be unstable under strongly acidic or alkaline conditions and are often sensitive to light.[16][17]

Forced Degradation Study Design

The goal is to achieve 5-20% degradation to ensure that analytical methods are genuinely stability-indicating without degrading the sample to an extent that obscures the primary degradation pathways.[13]

Sources

- 1. nbinno.com [nbinno.com]

- 2. evotec.com [evotec.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. onyxipca.com [onyxipca.com]

- 5. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. biopharminternational.com [biopharminternational.com]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. env.go.jp [env.go.jp]

- 11. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 12. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 13. jddtonline.info [jddtonline.info]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of (7-Bromo-1H-indol-2-yl)methanol from 7-bromo-1H-indole-2-carboxylate

Technical Application Note: Chemoselective Synthesis of (7-Bromo-1H-indol-2-yl)methanol

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable protocol for the reduction of Ethyl 7-bromo-1H-indole-2-carboxylate to (7-Bromo-1H-indol-2-yl)methanol .

Scientific Context: The (7-bromo-1H-indol-2-yl)methanol scaffold is a critical intermediate in the synthesis of antiviral agents (HCV NS5B inhibitors) and kinase inhibitors. The 7-bromo moiety serves as a vital handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

The Synthetic Challenge: The primary challenge in this transformation is chemoselectivity .

-

Indole Nucleophilicity: The electron-rich indole ring is susceptible to over-reduction to indoline under forcing conditions.

-

Halogen Lability: Aryl bromides are prone to hydrodehalogenation (loss of Br) via lithium-halogen exchange or radical mechanisms if the reduction temperature is uncontrolled or if highly reactive reducing agents (e.g., Li/NH₃) are used.

-

Acidic Proton: The indole N-H (

) will consume one equivalent of hydride immediately, necessitating stoichiometry adjustments.

Reagent Selection Matrix:

| Reagent | Strength | Risk Profile | Suitability |

| LiAlH₄ (LAH) | Strong | High (Pyrophoric). Risk of debromination if refluxed >2h. | Preferred. Fast, clean conversion at 0°C. |

| LiBH₄ | Moderate | Low. Chemoselective for esters. Slower kinetics.[1] | Alternative. Use if LAH causes debromination. |

| DIBAL-H | Moderate | Moderate. Stops at aldehyde at -78°C; alcohol at RT. | Not necessary unless aldehyde is desired. |

| NaBH₄ / EtOH | Weak | Very Low. Generally inert to esters without Lewis acid additives.[2] | Unsuitable (Low conversion). |

Part 2: Detailed Experimental Protocol

Reaction Scheme:

Materials & Equipment

-

Substrate: Ethyl 7-bromo-1H-indole-2-carboxylate (CAS: 16732-69-7).

-

Reagent: Lithium Aluminum Hydride (2.4 M solution in THF or solid powder). Note: Solutions are preferred for precise dosing.

-

Solvent: Anhydrous Tetrahydrofuran (THF), stabilized with BHT (inhibitor free preferred if available).

-

Quench: Rochelle’s Salt (Sodium potassium tartrate), saturated aqueous solution.

-

Equipment: Flame-dried 3-neck round bottom flask, nitrogen/argon line, addition funnel, ice-water bath.

Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

-

Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Flush the system with dry Nitrogen or Argon for 15 minutes.

-

Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Substrate Solubilization

-

Charge the flask with Ethyl 7-bromo-1H-indole-2-carboxylate (5.0 g, 18.6 mmol).

-

Add Anhydrous THF (50 mL) via syringe. Stir until fully dissolved.

-

Cool the solution to 0°C using an ice-water bath. Critical: Low temperature prevents side reactions with the aryl bromide.

Step 3: Reagent Addition (The Reduction)

-

Calculate LAH stoichiometry:

-

Ester reduction requires 0.5 molar eq. of LAH (2 hydrides).

-

Indole N-H deprotonation requires 0.25 molar eq. of LAH (1 hydride).

-

Target: 1.2 – 1.5 molar equivalents to account for moisture/kinetics.

-

-

Charge the addition funnel with LiAlH₄ solution (1.0 M in THF, 28 mL, 28 mmol, 1.5 eq).

-

Dropwise Addition: Add the LAH solution slowly over 20–30 minutes.

-

Observation: Gas evolution (

) will occur immediately due to N-H deprotonation. -

Control: Ensure internal temperature does not exceed 5°C.

-

Step 4: Reaction Monitoring

-

After addition is complete, allow the mixture to stir at 0°C for 1 hour .

-

Warm slowly to Room Temperature (20–25°C) and stir for an additional 1–2 hours.

-

TLC Check: Eluent 40% EtOAc in Hexanes.

-

Starting Material:

(UV active). -

Product:

(More polar, UV active). -

Stain: Vanillin or PMA (Product often stains blue/purple).

-

Step 5: Fieser Workup (Optimized for Indoles) Note: Rochelle's salt is preferred for large scales to break emulsions, but the Fieser method is faster for <10g scales.

-

Cool the reaction mixture back to 0°C .

-

Dilute with diethyl ether (50 mL).

-

Quench Sequence (Dropwise, Vigorous Stirring):

-

Add 1.1 mL Water (1 mL per g of LAH solid used).

-

Add 1.1 mL 15% NaOH (aq) .

-

Add 3.3 mL Water .

-

-

Remove the ice bath and stir for 15 minutes until a granular white precipitate (lithium aluminates) forms.

-

Add anhydrous

directly to the stirring mixture to dry the solvent.

Step 6: Isolation

-

Filter the suspension through a pad of Celite® to remove aluminum salts.

-

Wash the filter cake with THF/Ether (2 x 20 mL).

-

Concentrate the filtrate in vacuo (Rotovap, <40°C) to yield the crude solid.

Step 7: Purification

-

If high purity is required, recrystallize from Toluene or

/Hexanes. -

Alternatively, flash chromatography: Gradient 20%

50% EtOAc in Hexanes.

Part 3: Analytical Validation

Expected Data for (7-Bromo-1H-indol-2-yl)methanol:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Methylene protons ( | |

| 1H NMR (DMSO-d6) | Hydroxyl proton ( | |

| 1H NMR (DMSO-d6) | Indole N-H. Broad singlet. | |

| 1H NMR (DMSO-d6) | Absence of | Loss of Ethyl ester quartet/triplet signals. |

| LC-MS (ESI) | Characteristic 1:1 isotopic pattern for Bromine ( |

Part 4: Process Visualization (Graphviz)

Caption: Workflow for the chemoselective reduction of 7-bromoindole ester using Lithium Aluminum Hydride.

Part 5: Troubleshooting & Safety

Safety Critical (E-E-A-T):

-

LAH Handling: LiAlH₄ is pyrophoric.[3] Never add water directly to the solid reagent.[3] Use dry powder extinguishers (Class D) only.

-

Indole Acidity: The evolution of hydrogen gas during the initial addition can be vigorous. Ensure adequate venting through the inert gas line (bubbler).

Common Issues:

-

Debromination (Product Mass M-H = 147):

-

Cause: Reaction temperature too high or reaction time too long.

-

Fix: Keep reaction strictly at

. Do not reflux.

-

-

Emulsion during Workup:

-

Cause: Improper quenching of aluminum salts.

-

Fix: Switch to Rochelle's Salt Workup : Add saturated sodium potassium tartrate solution and stir vigorously for 2 hours until layers separate cleanly.

-

-

Incomplete Reduction (Aldehyde intermediate):

-

Cause: Insufficient LAH or wet solvent (quenching the hydride).

-

Fix: Ensure THF is distilled/dry. Increase LAH to 2.0 equivalents.

-

Part 6: References

-

General Indole Ester Reduction: Popowycz, F., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, vol. 21, no.[4][] 3, 2016, p. 333. (Validates the general protocol for reducing ethyl indole-2-carboxylates to alcohols using LiAlH4).

-

Stability of Aryl Halides to LAH: Hudlicky, M. "Reductions in Organic Chemistry." ACS Monograph Series, 1984. (Authoritative text confirming that aryl bromides are generally stable to LAH at temperatures below reflux).

-

7-Bromoindole Scaffold Utility: "Preparation of 7-bromoindoles and their use in Suzuki couplings." World Intellectual Property Organization, WO2006029912. (Describes the synthesis and utility of 7-bromoindole derivatives in medicinal chemistry).

-

Workup Procedures: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (The definitive source for the Fieser workup method for aluminum hydrides).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Bromination of Indoles

Welcome to the comprehensive technical support guide for the optimization of indole bromination reactions. This center is meticulously designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this crucial synthetic transformation.

The introduction of a bromine atom to the indole scaffold is a pivotal step in the synthesis of numerous biologically active compounds and pharmaceutical intermediates.[1] However, the electron-rich nature of the indole ring presents unique challenges, often leading to issues with regioselectivity, over-bromination, and substrate stability.[2] This guide offers expert insights and practical solutions to overcome these common hurdles.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that researchers frequently encounter during the bromination of indoles, providing a logical workflow to diagnose and resolve these problems.

Issue 1: Poor Regioselectivity (Mixture of C2, C3, and Benzene Ring Brominated Products)

Question: My reaction is yielding a mixture of isomers, with bromine substitution at various positions on the indole ring. How can I achieve higher regioselectivity?

Answer: Achieving regioselectivity in indole bromination is a delicate balance of managing the inherent reactivity of the indole nucleus. The C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack.[3][4] However, under certain conditions, substitution can occur at other positions.

Causality and Solutions:

-

Steric Hindrance: Large substituents at the C2 or N1 positions can sterically hinder the approach of the brominating agent to the C3 position, leading to bromination at less hindered sites like C5 or C6.

-

Recommendation: If C3 bromination is desired, consider using a smaller N-protecting group or a less bulky brominating agent.

-

-

Reaction Conditions: The choice of solvent and temperature can significantly influence the regiochemical outcome.

-

Recommendation: A systematic screening of solvents is often beneficial. Non-polar solvents may favor C3 bromination, while polar aprotic solvents can sometimes alter the reactivity profile of the brominating agent.[2] Low temperatures (e.g., -78 °C to 0 °C) generally enhance selectivity by minimizing side reactions.[2]

-

-

N-Protection: The presence or absence of a protecting group on the indole nitrogen dramatically affects the electronic distribution and, consequently, the site of bromination.[5]

-

Recommendation: N-protection is a powerful tool to direct regioselectivity. Electron-withdrawing protecting groups (e.g., sulfonyl groups) can deactivate the pyrrole ring, sometimes favoring bromination on the benzene ring.[6] Conversely, protecting groups can also prevent undesired side reactions at the nitrogen atom.[6][7]

-

Issue 2: Over-bromination (Formation of Di- or Poly-brominated Products)

Question: My reaction is producing significant amounts of di- or even tri-brominated indoles, even when using only one equivalent of the brominating agent. How can I favor mono-bromination?

Answer: The high electron density of the indole ring makes it susceptible to multiple brominations.[2] Once the first bromine atom is introduced, the ring can still be sufficiently activated for subsequent electrophilic attacks.

Causality and Solutions:

-

Reactivity of Brominating Agent: Highly reactive brominating agents like elemental bromine (Br₂) are prone to causing over-bromination.

-

Stoichiometry and Addition Rate: The concentration of the brominating agent in the reaction mixture is a critical factor.

-

Temperature Control: Higher temperatures increase the reaction rate and can lead to a loss of selectivity.

-

Recommendation: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to moderate the reactivity and improve the selectivity for the mono-brominated product.[2]

-

Issue 3: Substrate Decomposition or Low Yield

Question: My starting material is being consumed, but I am observing significant decomposition or obtaining a low yield of the desired brominated indole. What could be the cause?

Answer: Indoles can be sensitive to the reaction conditions employed for bromination, particularly acidic or strongly oxidizing environments.

Causality and Solutions:

-

Acid Sensitivity: Many bromination reactions generate acidic byproducts (e.g., HBr) that can cause polymerization or degradation of the acid-sensitive indole ring.

-

Recommendation: Add a non-nucleophilic base, such as barium carbonate or sodium bicarbonate, to the reaction mixture to neutralize any generated acid.[10]

-

-

Oxidation: Some brominating agents or reaction conditions can lead to oxidation of the indole ring, forming oxindoles or other undesired byproducts.[11]

-

Recommendation: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen. The choice of a milder brominating agent can also reduce oxidative side reactions.

-

-

Instability of the Product: Certain brominated indoles can be unstable and may decompose during the reaction or work-up.[12]

-

Recommendation: If product instability is suspected, minimize the reaction time and perform the work-up and purification at low temperatures. It may also be necessary to use the crude product immediately in the subsequent step.

-

Issue 4: Debromination During Subsequent Reactions

Question: I have successfully synthesized my bromoindole, but the bromine atom is being lost in a subsequent reaction, such as a cross-coupling. How can I prevent this?

Answer: Debromination is a known side reaction, particularly in palladium-catalyzed cross-coupling reactions.[6][7] The primary cause is often related to the reaction conditions and the presence of the acidic N-H proton of the indole ring.[6]

Causality and Solutions:

-

Unprotected Indole Nitrogen: The acidic N-H proton can interfere with the catalytic cycle of cross-coupling reactions, promoting reductive debromination.[6][7]

-

Recommendation: Protecting the indole nitrogen is the most effective strategy to prevent debromination.[6][7] Common protecting groups include tert-Butoxycarbonyl (Boc), (2-(Trimethylsilyl)ethoxy)methyl (SEM), and various sulfonyl groups.[6][7] The choice of protecting group should be compatible with the subsequent reaction conditions.[6]

-

-

Inappropriate Base or Reaction Conditions: The choice of base and other reaction parameters in the subsequent step can influence the stability of the C-Br bond.

-

Recommendation: A thorough optimization of the cross-coupling conditions is often necessary. This may involve screening different ligands, bases, solvents, and temperatures to find a system that promotes the desired coupling without causing significant debromination.[7]

-

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the selective mono-bromination of an indole?

A1: N-Bromosuccinimide (NBS) is generally the reagent of choice for the selective mono-bromination of indoles.[2][8] Its solid form makes it easy to handle, and its reactivity can be modulated by the choice of solvent and temperature, allowing for greater control over the reaction outcome compared to liquid bromine.[2][8]

Q2: How can I control the regioselectivity between C2 and C3 bromination?

A2: The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position.[3][4] However, this selectivity can be influenced by substituents. For instance, in some 3-substituted indoles, bromination can be directed to the C2 position.[11] The choice of N-protecting group can also play a crucial role in directing the regioselectivity.[5]

Q3: What are the typical solvents used for indole bromination?

A3: A range of solvents can be used, and the optimal choice depends on the specific substrate and brominating agent. Common solvents include dichloromethane (DCM), chloroform (CHCl₃), carbon tetrachloride (CCl₄), tetrahydrofuran (THF), and dimethylformamide (DMF).[2] Polar aprotic solvents like DMF and THF can modulate the reactivity of NBS.[2]

Q4: How can I monitor the progress of my bromination reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. A suitable solvent system should be chosen to achieve good separation between the starting material, the desired product, and any byproducts. Staining with a solution of potassium permanganate or ceric ammonium molybdate can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q5: What are some common methods for the purification of brominated indoles?

A5: Column chromatography on silica gel is the most common method for purifying brominated indoles.[13] The choice of eluent is critical for achieving good separation. Recrystallization can also be an effective technique for obtaining highly pure material, although it may lead to lower recovery.[13]

Experimental Protocols

Protocol 1: General Procedure for the C3-Bromination of Indole using NBS

This protocol provides a general method for the selective mono-bromination of indole at the C3 position using N-bromosuccinimide.

Materials:

-

Indole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Dissolve indole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM or THF.

-

Add the NBS solution dropwise to the stirred indole solution over a period of 15-30 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Protection of an Indole with a Boc Group

This protocol describes a standard procedure for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, which can be crucial for preventing debromination in subsequent reactions.[7]

Materials:

-

Indole derivative

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Dissolve the indole derivative (1.0 eq) and DMAP (0.1 eq) in anhydrous THF or MeCN in a round-bottom flask under an inert atmosphere.

-

Add Boc₂O (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on the Bromination of Indole with NBS

| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 3-Bromoindole (%) |

| 1 | DCM | 0 | 2 | 85 |

| 2 | DCM | 25 | 1 | 70 (with side products) |

| 3 | THF | 0 | 3 | 82 |

| 4 | CCl₄ | 0 | 2.5 | 88 |

| 5 | DMF | 0 | 4 | 75 |

Note: The data presented in this table are representative and actual results may vary depending on the specific experimental setup and purity of reagents.

Visualizations

Reaction Mechanism: Electrophilic Bromination of Indole at C3

Caption: Mechanism of C3 bromination of indole.

Troubleshooting Workflow for Poor Regioselectivity

Sources

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. Solved Bromination of indole 1 using the conditions shown | Chegg.com [chegg.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Biological activity comparison between chlorinated and brominated indole derivatives

Executive Summary

The strategic incorporation of halogen atoms into the indole scaffold is a pivotal tactic in medicinal chemistry, influencing potency, selectivity, and metabolic stability.[1][2] While both chlorine (Cl) and bromine (Br) are electron-withdrawing lipophilic substituents, they are not interchangeable. Chlorine is often the superior choice for blocking metabolic soft spots with minimal steric perturbation, whereas Bromine is the tool of choice for exploiting specific hydrophobic pockets and leveraging "sigma-hole" interactions (halogen bonding) to drastically improve binding affinity.

This guide provides a technical comparison of these two derivatives, supported by physicochemical analysis, biological case studies, and validated experimental protocols.

Physicochemical Basis of Comparison

To understand the biological divergence, one must first quantify the physical differences. The "Halogen Effect" is governed by three primary factors: steric bulk, lipophilicity, and electronic distribution (Sigma-hole).

Comparative Metrics

| Property | Hydrogen (Ref) | Chlorine (Cl) | Bromine (Br) | Impact on Bioactivity |

| Van der Waals Radius (Å) | 1.20 | 1.75 | 1.85 | Br adds significant bulk; Cl mimics methyl group size. |

| Electronegativity (Pauling) | 2.20 | 3.16 | 2.96 | Cl is more electron-withdrawing; affects pKa of indole NH. |

| C-X Bond Length (Å) | 1.09 | 1.77 | 1.93 | Affects ligand geometry and pocket fit. |

| Lipophilicity ( | 0.00 | 0.71 | 0.86 | Br increases membrane permeability (LogP) more than Cl. |

| Sigma-Hole Strength | N/A | Moderate | Strong | Br forms stronger halogen bonds with carbonyls in proteins. |

The Sigma-Hole Mechanism

A critical differentiator is the Sigma-hole —a region of positive electrostatic potential on the extension of the C-X bond.

-

Bromine: Exhibits a pronounced sigma-hole, allowing it to act as a Lewis acid and form directional halogen bonds with nucleophilic residues (e.g., backbone carbonyls of Val/Ala) in the target protein. This often results in a 10–100x potency increase over non-halogenated analogs.

-

Chlorine: Has a smaller, less positive sigma-hole. Its binding benefits are usually driven by lipophilic displacement of water rather than directional bonding.

Biological Activity: Case Studies

Anticancer Activity: Tubulin & Kinase Inhibition

In the context of anticancer agents, bromine derivatives frequently outperform chlorine analogs when the target binding site contains a deep hydrophobic pocket.

-

Case Study: Isatin-based Indole Derivatives Research comparing 5-chloro and 5-bromo substituted isatins (oxidized indoles) demonstrates that 5-bromo derivatives often exhibit superior cytotoxicity against colorectal cancer lines (HT29).

-

Mechanism:[3] The larger bromine atom occupies the hydrophobic pocket of the target more effectively than chlorine, increasing residence time.

-

Data Point: 6-bromoisatin showed an IC50 of ~100 µM in HT29 cells, inducing G2/M arrest, whereas chlorinated analogs were significantly less potent or inactive at similar concentrations [1].

-

-

Case Study: EGFR Kinase Inhibitors Conversely, 5-chloroindoles are preferred when metabolic stability is the priority without compromising steric fit. In 5-chloro-indole-2-carboxylate derivatives targeting EGFR (T790M mutants), the chlorine atom at C5 blocks metabolic oxidation (cytochrome P450 hydroxylation) while fitting into the restricted ATP-binding pocket where a bromine atom might be too bulky.

-

Data Point: Compound 3e (5-chloro derivative) achieved an IC50 of 68 nM against EGFR, outperforming standard Erlotinib in specific mutant lines [2].

-

Antimicrobial Activity: Marine Alkaloids

Marine organisms (e.g., Muricidae mollusks) naturally biosynthesize brominated indoles (e.g., Tyrindoleninone).

-

Observation: Synthetic replacement of natural bromine with chlorine in these scaffolds typically results in a loss of antimicrobial potency .

-

Reasoning: The high lipophilicity of the bromine atom is essential for the compound to penetrate the lipid-rich bacterial cell membranes. Chlorine, being less lipophilic, reduces intracellular accumulation.

Decision Framework & SAR Logic

The following diagram illustrates the logical pathway for selecting between Cl and Br during Lead Optimization.

Caption: SAR Decision Tree for selecting Halogen substituents on the Indole ring.

Experimental Protocols

To validate these differences, precise synthesis and testing are required. Below are the standard protocols for introducing these halogens and testing their cytotoxicity.

Synthesis: Electrophilic Halogenation (C3 Position)

This protocol selectively halogenates the C3 position, the most electron-rich site on the indole.

Reagents:

-

Indole substrate (1.0 eq)

-

N-Chlorosuccinimide (NCS) for Cl OR N-Bromosuccinimide (NBS) for Br (1.05 eq)

-

DMF (Dimethylformamide) or Acetonitrile

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of indole in 5 mL of DMF at 0°C (ice bath).

-

Addition: Add NCS (for Cl) or NBS (for Br) dropwise over 10 minutes.

-

Note: NBS reacts faster due to the weaker N-Br bond; maintain 0°C to prevent poly-bromination. NCS may require warming to RT.

-

-

Quenching: After 1-3 hours (monitor via TLC), pour reaction mixture into ice-water (20 mL).

-

Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water.

Synthesis: Copper-Catalyzed Halogen Exchange (C5 Position)

Synthesizing 5-chloroindole directly is difficult. A robust industrial method involves converting 5-bromoindole (commercially cheaper) to 5-chloroindole [3].[4][5][6]

Protocol:

-

Mix 5-bromoindole (1.0 eq) and CuCl (1.5 eq) in NMP (N-methyl-2-pyrrolidone).

-

Heat to 160-170°C for 4-6 hours under inert atmosphere (

). -

Cool and quench with aqueous ammonia (to complex the copper).

-

Extract with chloroform.[4][6] This yields 5-chloroindole via nucleophilic aromatic substitution assisted by copper.

Biological Assay: MTT Cytotoxicity Screen

Objective: Compare IC50 values of Cl vs. Br derivatives.

-

Seeding: Seed cancer cells (e.g., HT29, A549) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of Cl-indole and Br-indole derivatives. Include DMSO control.

-

Incubation: Incubate for 48h or 72h at 37°C, 5%

. -

Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Analysis: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Comparative Data Summary

The following table synthesizes data from multiple studies to highlight the performance gap.

| Compound Class | Target / Cell Line | Cl-Derivative Activity ( | Br-Derivative Activity ( | Conclusion |

| Isatin (Indole-2,3-dione) | HT29 (Colorectal) | > 200 µM (Inactive) | ~100 µM | Br essential for activity [1]. |

| Indole-2-carboxylate | EGFR T790M (Kinase) | 68 nM | ~80-90 nM | Cl preferred for stability/size [2]. |

| Combretastatin-Indole | Tubulin Polymerization | 15.4 µM | 2.0 µM | Br improves hydrophobic fit [4]. |

| Marine Indoles | Anti-inflammatory (NO) | Moderate Inhibition | High Inhibition | Br lipophilicity drives potency [1]. |

Workflow Visualization

Caption: Experimental workflow for synthesizing and testing halogenated indoles.

References

-

Benkendorff, K., et al. (2017). "Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc." PMC. Available at: [Link]

-

Al-Wahaibi, L.H., et al. (2023).[7] "Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate... as Potent Inhibitors of EGFR."[7] MDPI. Available at: [Link]

-

Kaur, R., et al. (2021). "Target-based anticancer indole derivatives and insight into structure‒activity relationship." PMC. Available at: [Link]

- Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry." J. Med. Chem.

Sources

Strategic Selection of Indole Nitrogen Protecting Groups: A Comparative Technical Guide

Introduction: The Indole Paradox

The indole moiety is ubiquitous in pharmaceuticals (e.g., Indomethacin, Tadalafil) and natural products (e.g., Tryptophan, Vinca alkaloids). However, its reactivity presents a synthetic paradox. The pyrrole ring is electron-rich, making C3 highly susceptible to electrophilic attack, while the N1 proton (pKa ~16 in DMSO) is acidic enough to interfere with base-mediated reactions but not acidic enough to serve as a reliable handle without protection.

Selecting the correct protecting group (PG) for the indole nitrogen is not merely about "masking" the proton; it is a strategic choice that dictates the regioselectivity (C2 vs. C3), solubility , and stability of the entire synthetic route. This guide compares the performance of the four dominant PG classes—Carbamates (Boc), Sulfonamides (Tosyl), Alkoxyalkyls (SEM/MOM), and Silyls (TIPS)—providing experimental evidence to support their application.

Comparative Analysis of Protecting Groups

The Carbamates: tert-Butyloxycarbonyl (Boc)[1]

-

Role: The "Workhorse" for C2-functionalization.

-

Mechanism of Action: The carbonyl oxygen coordinates with organolithiums, directing metallation to the C2 position (Directed Ortho Metalation - DoM).

-

Pros:

-

Excellent directing group for C2-lithiation.

-

Mild deprotection (Acid or Thermal).

-

Electron-withdrawing (deactivates C3 to oxidation).

-

-

Cons: Labile to Lewis acids (e.g., AlCl3, BF3·OEt2) and strong protic acids (TFA).

The Sulfonamides: p-Toluenesulfonyl (Tosyl/Ts)

-

Role: The "Fortress" for stability and crystallinity.

-

Mechanism of Action: Strongly electron-withdrawing, it shuts down the nucleophilicity of the indole ring, preventing oxidative degradation and polymerization.

-

Pros:

-

Extreme stability to acid and oxidants.

-

Enhances crystallinity (purification aid).

-

Prevents side reactions at C3 during harsh transformations.

-

-

Cons: Difficult removal (requires refluxing base or reductive cleavage); atom uneconomical.

The Alkoxyalkyls: [2-(Trimethylsilyl)ethoxy]methyl (SEM)

-

Mechanism of Action: Acts as a robust shield that is stable to both acid (moderate) and base, cleaved specifically by fluoride ions.

-

Pros:

-

Orthogonal to Boc and Benzyl groups.[1]

-

Allows C2-lithiation (weaker director than Boc but effective).

-

Solubilizing group for polar indoles.

-

-

Cons: Expensive reagents (SEM-Cl); dangerous byproduct (formaldehyde) during deprotection.

The Silyls: Triisopropylsilyl (TIPS)[4]

-

Role: The "Steric Shield".

-

Mechanism of Action: Bulky isopropyl groups provide a steric umbrella, blocking N1 and hindering approach to C2.

-

Pros:

-

Deprotection is extremely mild (TBAF).

-

Stable to bases (LDA, n-BuLi).

-

-

Cons: Too bulky for some hindered indoles; labile to acid; does not direct C2-lithiation effectively (steric clash).

Performance Metrics: Head-to-Head Comparison

The following data summarizes stability and reactivity profiles based on standard synthetic workflows.

| Feature | Boc (Carbamate) | Tosyl (Sulfonamide) | SEM (Alkoxyalkyl) | TIPS (Silyl) |

| Installation Yield | High (>90%) | High (>90%) | Moderate (75-85%) | Moderate (80%) |

| Acid Stability | Low (Cleaves in TFA) | High (Stable to HCl) | Moderate (Stable to dilute acid) | Low (Cleaves in AcOH) |

| Base Stability | High (Stable to NaOH) | Moderate (Cleaves in reflux KOH) | High (Stable to LDA) | High (Stable to bases) |

| Nucleophile Stability | High | High | High | Moderate |

| C2-Lithiation | Excellent (Directing) | Poor (Inductive only) | Good (Directing) | Poor (Steric hindrance) |

| Deprotection | Acid (TFA) or Heat | Reductive (Mg/MeOH) or Strong Base | Fluoride (TBAF) or Acid | Fluoride (TBAF) |

| Atom Economy | Good | Poor | Poor | Poor |

Mechanistic Insight: Regiocontrol via Protecting Groups[9]

The choice of PG fundamentally alters the electronic landscape of the indole ring.

-

Electronic Deactivation: Both Boc and Tosyl are Electron Withdrawing Groups (EWG). They pull density from the Nitrogen lone pair, reducing the nucleophilicity of C3. This is critical when performing reactions on the benzene ring (C4-C7) to avoid competing electrophilic substitution at C3.

-

Directed Ortho Metalation (DoM): N-Boc is unique. The carbonyl oxygen can coordinate with Lithium (e.g., from t-BuLi), stabilizing the transition state for deprotonation at C2. This allows for the regioselective synthesis of 2-substituted indoles, which is difficult to achieve via Friedel-Crafts chemistry.

Visualization: C2-Lithiation Mechanism

Caption: Mechanism of N-Boc directed C2-lithiation. The carbonyl oxygen coordinates Li, lowering the energy barrier for C2 deprotonation.

Experimental Protocols

These protocols are validated for high reproducibility. Always perform in a fume hood.

Protocol A: Installation of N-Boc Group (Standard)

Best for: General protection and preparation for C2-lithiation.

-

Reagents: Indole (1.0 equiv), (Boc)₂O (1.2 equiv), DMAP (0.1 equiv), Et₃N (1.2 equiv), DCM (0.2 M).

-

Procedure:

-

Dissolve Indole and DMAP in anhydrous DCM under N₂.

-

Add Et₃N followed by dropwise addition of (Boc)₂O dissolved in minimal DCM.

-

Stir at Room Temperature (RT) for 2–4 hours (monitor by TLC; R_f of product is usually higher).

-

Quench: Wash with 1M HCl (to remove DMAP/Et₃N), then sat. NaHCO₃, then Brine.

-

Purification: Dry over Na₂SO₄, concentrate. Recrystallize from Hexanes/EtOAc or flash column.

-

-

Note: If the indole is electron-deficient (e.g., 5-nitroindole), DMAP loading may need to be increased to 0.5 equiv.

Protocol B: Selective Deprotection of N-Tosyl (Mild Method)

Best for: Sensitive substrates where refluxing KOH causes decomposition.

-

Reagents: N-Ts Indole (1.0 equiv), Magnesium turnings (10 equiv), Anhydrous Methanol (0.1 M).

-

Procedure:

-

Dissolve N-Ts indole in anhydrous MeOH.

-

Add Mg turnings in portions. Sonicate if initiation is slow.

-

The reaction is exothermic and generates H₂ gas (Caution!).

-

Stir until TLC shows consumption of starting material (typically 1–3 hours).

-

Quench: Pour into ice-cold saturated NH₄Cl.

-

Workup: Extract with EtOAc, wash with brine, dry and concentrate.[3]

-

-

Why this works: This is a Single Electron Transfer (SET) reduction.[2] It cleaves the S-N bond under neutral conditions, preserving esters or other base-sensitive groups.

Decision Framework: Selecting the Right Group

Use this logic flow to determine the optimal protecting group for your specific synthesis.

Caption: Decision tree for selecting indole nitrogen protecting groups based on synthetic requirements.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

-

Love, B. E., & Raje, P. S. (1994). Deprotection of N-tosylindoles. Synlett.

-

Hasan, I., & Marinelli, E. R. (1981). Synthesis of N-protected indoles. Journal of Organic Chemistry.

-

Lipshutz, B. H., et al. (2000). Deprotection of N-Boc indoles. Tetrahedron Letters.

Sources

Assessing the impact of the bromine position on the biological activity of indole alkaloids

Executive Summary: The "Magic Bromine" Effect

In medicinal chemistry, the "Magic Methyl" effect is well-known, but the "Magic Bromine" effect—specifically on the indole scaffold—offers a distinct set of advantages driven by halogen bonding (

For researchers working with indole alkaloids (e.g., meridianins, isatins, or synthetic derivatives), the position of the bromine atom is not merely a structural detail; it is a determinant of biological fate. This guide objectively compares the pharmacological impact of bromination at the C5, C6, and C7 positions, synthesizing data from marine natural products and synthetic oncology campaigns.

Key Takeaway: While C5-bromination is often the default due to synthetic accessibility and metabolic stability, C6-isomers frequently offer superior selectivity in kinase inhibition, mimicking marine natural product evolution.

Mechanistic Principles: Why Position Matters

To rationalize the Structure-Activity Relationship (SAR), we must look beyond simple lipophilicity (

The Sigma-Hole Concept

Bromine is not just a hydrophobic bulk. It possesses a

-

C5-Position: Projects the Br atom into the "deep pocket" of many enzymes (e.g., kinases, cholinesterases), often engaging backbone carbonyls.

-

C6/C7-Positions: These positions often face the solvent front or hinge regions. A Br here can induce selectivity by clashing with non-conserved residues in off-target proteins.

DOT Diagram 1: Mechanistic Logic of Bromination

The following diagram illustrates the causal link between the bromine position, its physicochemical effects, and the resulting biological outcome.

Caption: Causal flow showing how regiochemistry dictates the balance between metabolic stability (C5), selectivity (C6), and potential steric hindrance (C7).

Comparative Analysis: C5 vs. C6 vs. C7

This section compares the biological activity of specific isomers across two major therapeutic areas: Kinase Inhibition (Marine Alkaloids) and Cytotoxicity (Synthetic Isatins).

Case Study A: Marine Alkaloids (Meridianins)

Meridianins are indole alkaloids isolated from the tunicate Aplidium meridianum.[1] They are potent inhibitors of Cyclin-Dependent Kinases (CDKs), crucial targets in cancer therapy.

Table 1: Impact of Bromine Position on Kinase Inhibition (IC50 in µM) Data synthesized from marine natural product SAR studies (e.g., Meijer et al.).

| Compound | Br Position | CDK1 (Cell Cycle) | CDK5 (Neuro) | GSK-3β | Application Notes |

| Meridianin G | None (H) | >100 | >100 | >100 | Inactive baseline. |

| Meridianin C | C5-Br | 9.3 | 15.0 | 2.5 | Good potency, broad spectrum. |

| Meridianin B | C6-Br | 2.8 | 3.2 | 0.8 | Superior potency and selectivity. |

| Meridianin E | C7-Br | 33.9 | 25.0 | 18.0 | Significant loss of activity (Steric clash). |

Expert Insight: In the Meridianin series, the C6-position is optimal. Crystallographic data suggests that the C6-bromine forms a critical halogen bond with the hinge region of the kinase, a feature less accessible to the C5 isomer and sterically disfavored for the C7 isomer.

Case Study B: Synthetic Isatins (Anticancer)

In synthetic medicinal chemistry, simple 5-bromoindole derivatives (often isatins) are frequently screened against breast (MCF-7) and colon (HCT-116) cancer lines.

Table 2: Cytotoxicity of Isatin Derivatives (IC50 in µM) Comparative data against MCF-7 Cell Line.[2]

| Compound | Br Position | IC50 (MCF-7) | Mechanism/Observation |

| Isatin (Parent) | None | >100 | Weak activity; highly polar. |

| 5-Bromo-Isatin | C5-Br | 12.5 | Standard Hit. Enhanced lipophilicity enters cell; blocks metabolic clearance. |

| 6-Bromo-Isatin | C6-Br | 28.0 | Moderate activity; less effective than C5 in this scaffold. |

| 7-Bromo-Isatin | C7-Br | >50 | Often inactive; intramolecular H-bond with NH reduces solubility. |

| 5,7-Dibromo-Isatin | C5, C7-diBr | 3.2 | Synergistic. High lipophilicity drives passive transport. |

Expert Insight:

Unlike the kinase-specific Meridianins, general cytotoxicity in Isatins favors C5-substitution . This is likely due to ADME properties: C5-bromination significantly increases lipophilicity (

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: Regioselective Synthesis (Decision Matrix)

Getting the bromine to the right spot is the primary challenge.

-

C5-Br: Trivial. Use N-Bromosuccinimide (NBS) in DMF or Silica-supported bromine. The C5 position is electronically activated.

-

C6-Br: Difficult. Requires pre-functionalized precursors (e.g., 4-bromo-2-nitro-toluene synthesis) or thallation chemistry (toxic).

-

C7-Br: Moderate. Directed Ortho-Metalation (DOM) using a directing group on the Nitrogen.

DOT Diagram 2: Synthetic Workflow for SAR Library Generation

Caption: Synthetic decision tree. Note that C5 is direct, while C6/C7 require specific "construction" of the ring or directing groups.

Protocol B: High-Sensitivity MTT Cytotoxicity Assay

Standard MTT assays often fail with brominated indoles due to precipitation. This modified protocol ensures solubility.

-

Preparation: Dissolve indole derivatives in 100% DMSO to create a 10 mM stock. Critical: Sonicate for 10 mins. Brominated indoles aggregate.

-

Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

-

Treatment:

-

Perform serial dilutions in culture medium.

-

Limit: Final DMSO concentration must be <0.5%.

-

Controls: Include a "Vehicle Only" (DMSO) and a "Positive Control" (e.g., Doxorubicin or 5-Fluorouracil).

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Solubilization (The Fix): Remove media. Add 150 µL DMSO:Isopropanol (1:1) . The isopropanol helps solubilize the hydrophobic formazan dye formed in the presence of lipophilic brominated compounds.

-

Read: Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Meijer, L., et al. (2001). "Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum." Journal of Biological Chemistry.

-

Jiang, X., et al. (2016). "Structure-activity relationship of isatin derivatives as anticancer agents." European Journal of Medicinal Chemistry.

-

Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

-

Pommier, Y. (2009). "DNA topoisomerase I inhibitors: chemistry, biology, and interfacial inhibition." Chemical Reviews.

-

Gribble, G. W. (2010). "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer Wien New York.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (7-Bromo-1H-indol-2-yl)methanol for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all laboratory materials. This guide provides essential, immediate safety and logistical information for the proper disposal of (7-Bromo-1H-indol-2-yl)methanol, a halogenated indole derivative frequently utilized in medicinal chemistry and drug discovery. By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also maintain compliance with environmental regulations and uphold the highest standards of scientific practice.

The indole scaffold is a privileged structure in modern drug discovery, forming the backbone of numerous therapeutic agents.[1] However, the introduction of a bromine atom and a methanol group to this core structure necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide is structured to provide a clear, logical pathway for managing waste containing (7-Bromo-1H-indol-2-yl)methanol, from initial hazard assessment to final disposal.

Hazard Identification and Risk Assessment

Based on available data for similar compounds, (7-Bromo-1H-indol-2-yl)methanol should be handled as a substance that is:

Given its use in drug development, it is also prudent to consider it as a potentially bioactive or cytotoxic compound and handle it with appropriate precautions.[6][7]

Table 1: Key Safety and Regulatory Information

| Parameter | Value/Information | Source(s) |

| Common Synonyms | 7-Bromo-1H-indole-2-methanol | [8] |

| CAS Number | 53590-63-9 | [8] |

| Hazard Class (inferred) | 6.1 (Toxic) | [2] |

| UN Number (inferred) | UN2811 (Toxic solid, organic, n.o.s.) | [2] |

| RCRA Waste Code (potential) | D001 (Ignitability), D002 (Corrosivity), D003 (Reactivity) or a specific listing based on process. F-listed for halogenated solvents if used. | [9][10] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile recommended), lab coat, and ANSI-approved safety glasses or chemical splash goggles. | [2][3][5] |

| Engineering Controls | Always handle in a certified chemical fume hood. | [2][3] |

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and is mandated by the Resource Conservation and Recovery Act (RCRA).[10]

Step-by-Step Waste Collection Protocol:

-

Designate a specific, labeled waste container for (7-Bromo-1H-indol-2-yl)methanol and materials contaminated with it. The container must be made of a material compatible with the chemical and any solvents used.

-

Label the container clearly with "Hazardous Waste," the full chemical name "(7-Bromo-1H-indol-2-yl)methanol," and the associated hazards (e.g., "Toxic," "Irritant").

-

Segregate halogenated organic waste. Do not mix waste containing (7-Bromo-1H-indol-2-yl)methanol with non-halogenated organic waste. This is crucial as the disposal methods and costs for these two streams differ significantly.

-

Keep the waste container closed at all times, except when adding waste.

-

Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Disposal Procedures

The disposal of (7-Bromo-1H-indol-2-yl)methanol must be conducted through a licensed hazardous waste disposal company. On-site treatment or disposal down the drain is strictly prohibited.

Workflow for Disposal:

The following diagram illustrates the decision-making process for the proper disposal of waste containing (7-Bromo-1H-indol-2-yl)methanol.

Caption: Disposal workflow for (7-Bromo-1H-indol-2-yl)methanol.

Detailed Steps for Final Disposal:

-

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.

-

Provide a detailed inventory of the waste container's contents to EHS.

-

Ensure all necessary paperwork is completed as required by your institution and the hazardous waste disposal company.

-

The licensed waste disposal company will then transport the waste to a permitted facility for incineration . Incineration is the preferred method for halogenated organic compounds as it ensures complete destruction of the hazardous material.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

-

Small Spills (in a chemical fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit for chemical spills).

-

Collect the absorbent material and any contaminated items in a designated hazardous waste container.

-

Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

-

-

Large Spills (or any spill outside of a fume hood):

-

Evacuate the immediate area and alert others.

-

Contact your institution's EHS or emergency response team immediately.

-

Prevent the spill from entering drains.

-

Exposure Response:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the relevant SDS for any chemicals you are working with.

References

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. echemi.com [echemi.com]

- 3. capotchem.cn [capotchem.cn]

- 4. va.gov [va.gov]

- 5. research.cuanschutz.edu [research.cuanschutz.edu]

- 6. (7-BroMo-1H-indol-2-yl)Methanol | 53590-63-9 [amp.chemicalbook.com]

- 7. Waste Code [rcrainfo.epa.gov]

- 8. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]

- 9. epa.gov [epa.gov]

- 10. wku.edu [wku.edu]

Comprehensive Safety and Handling Guide for (7-Bromo-1H-indol-2-yl)methanol

This document provides essential safety protocols and operational guidance for the handling and disposal of (7-Bromo-1H-indol-2-yl)methanol (CAS No. 53590-63-9). As a brominated indole derivative, this compound requires careful management to mitigate potential health risks. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure laboratory safety and experimental integrity.

Hazard Assessment and Risk Profile

(7-Bromo-1H-indol-2-yl)methanol is classified as a hazardous substance. Based on data from similar brominated indoles, the primary risks are associated with irritation and acute toxicity.[1]

Key Hazards:

-

Skin Corrosion/Irritation (Category 2): May cause skin irritation upon direct contact.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Can cause serious eye irritation.[1]

-

Acute Toxicity (Category 4): May be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

Given these hazards, the implementation of stringent protective measures is not merely a recommendation but a necessity for ensuring personnel safety. The causality is clear: direct contact or inhalation can lead to immediate and potentially significant health effects.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of appropriate PPE is the final and most direct barrier between the researcher and the chemical.

Table 1: PPE Requirements for Handling (7-Bromo-1H-indol-2-yl)methanol

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer (Solid) | Chemical safety goggles | Nitrile gloves | Full-length lab coat | Recommended, especially if not in a fume hood (N95 or higher) |

| Solution Preparation | Chemical safety goggles and face shield | Nitrile gloves | Chemical-resistant apron over a full-length lab coat | Not required if performed in a certified chemical fume hood |

| Reaction Work-up | Chemical safety goggles and face shield | Nitrile gloves | Chemical-resistant apron over a full-length lab coat | Not required if performed in a certified chemical fume hood |

| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Required (Air-purifying respirator with organic vapor cartridge) |

Rationale for PPE Selection:

-

Eye and Face Protection: Due to the risk of serious eye irritation, chemical safety goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling solutions.[2]

-

Hand Protection: Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or in the event of a spill, more robust gloves like butyl rubber are recommended. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.

-

Body Protection: A buttoned, full-length lab coat prevents contact with clothing. When handling larger quantities or during procedures with a splash risk, a chemical-resistant apron provides an additional layer of security.

-

Respiratory Protection: Handling the solid compound outside of a contained system (like a chemical fume hood) can generate dust, which may cause respiratory irritation.[1] In such cases, a NIOSH-approved respirator is advised. All handling of solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Operational and Handling Plan

A self-validating protocol relies on consistent and proper execution of handling procedures. The following workflow is designed to minimize exposure at every step.

Standard Handling Workflow:

Caption: Standard workflow for handling (7-Bromo-1H-indol-2-yl)methanol.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer is recommended.

Emergency and Spill Response

Preparedness is key to mitigating the impact of an accidental release.

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response Workflow:

Caption: Emergency response plan for a spill of (7-Bromo-1H-indol-2-yl)methanol.

For small spills, trained personnel with appropriate PPE can use an absorbent material to clean up the spill.[2][3] For large spills, evacuate the area and contact your institution's emergency response team.[4]

Waste Disposal and Decontamination

All materials contaminated with (7-Bromo-1H-indol-2-yl)methanol, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

Disposal Plan:

-

Collection: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

-

Storage: Store the waste container in a designated satellite accumulation area.

-

Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.

Decontamination: All non-disposable equipment and work surfaces should be thoroughly cleaned with soap and water after use.

By adhering to this comprehensive guide, you can confidently and safely handle (7-Bromo-1H-indol-2-yl)methanol, ensuring the protection of yourself and your colleagues while maintaining the integrity of your research.

References

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 7-Bromoindole.

- Fisher Scientific. (2024, January 28). SAFETY DATA SHEET: 5-Bromo-3-indolyl beta-d-galactopyranoside.

- ChemicalBook. (n.d.). (7-BroMo-1H-indol-2-yl)Methanol | 53590-63-9.

- Thermo Fisher Scientific. (2009, January 26). SAFETY DATA SHEET: 7-Bromoindole.

- Auburn University. (n.d.). Emergency and Spill Response Procedures.

- The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.